molecular formula C10H13N3O B12485090 N-(3-cyano-5-ethyl-4-methyl-1H-pyrrol-2-yl)acetamide

N-(3-cyano-5-ethyl-4-methyl-1H-pyrrol-2-yl)acetamide

Cat. No.: B12485090
M. Wt: 191.23 g/mol
InChI Key: AACXHYKFVPQLDG-UHFFFAOYSA-N
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Description

N-(3-cyano-5-ethyl-4-methyl-1H-pyrrol-2-yl)acetamide is a synthetic organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (–CN) and an acetamide group (–CONH2) attached to a pyrrole ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-(3-cyano-5-ethyl-4-methyl-1H-pyrrol-2-yl)acetamide

InChI

InChI=1S/C10H13N3O/c1-4-9-6(2)8(5-11)10(13-9)12-7(3)14/h13H,4H2,1-3H3,(H,12,14)

InChI Key

AACXHYKFVPQLDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(N1)NC(=O)C)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-ethyl-4-methyl-1H-pyrrol-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as the use of catalysts and controlled temperatures, to maximize yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate at high temperatures is one such method used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-ethyl-4-methyl-1H-pyrrol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or acetamide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrrole compounds.

Scientific Research Applications

N-(3-cyano-5-ethyl-4-methyl-1H-pyrrol-2-yl)acetamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-ethyl-4-methyl-1H-pyrrol-2-yl)acetamide involves its interaction with specific molecular targets. The cyano and acetamide groups can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamides and pyrrole derivatives, such as:

  • N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide
  • N-(3-cyano-5-ethyl-1H-pyrrol-2-yl)acetamide
  • N-(3-cyano-5-ethyl-4-methyl-1H-pyrrol-2-yl)propionamide

Uniqueness

N-(3-cyano-5-ethyl-4-methyl-1H-pyrrol-2-yl)acetamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

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